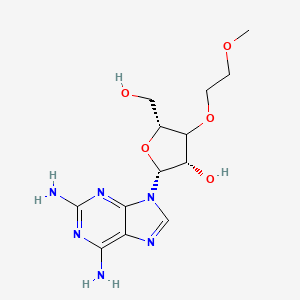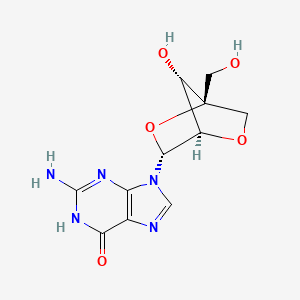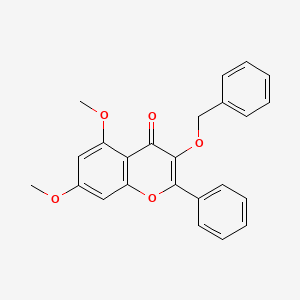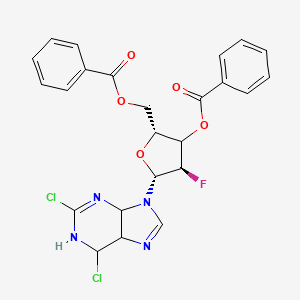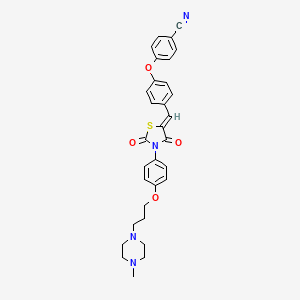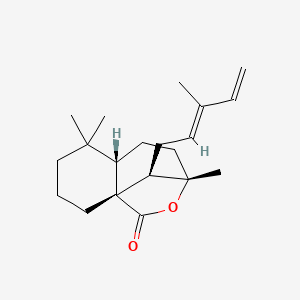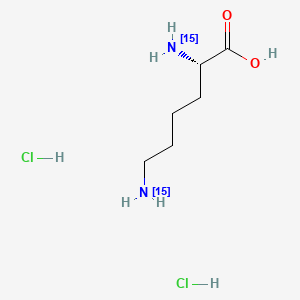
S1P1 agonist 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sphingosine-1-phosphate receptor 1 agonist 5 is a bioactive lipid mediator that plays a crucial role in various physiological processes. It is a selective agonist for the sphingosine-1-phosphate receptor 1, which is a G protein-coupled receptor involved in immune cell trafficking, vascular development, and other cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 5 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route involves the use of oxadiazole-based intermediates. The reaction conditions typically include the use of solvents like toluene and reagents such as magnesium chloride and triphenylphosphine oxide .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 5 requires scalable and efficient synthesis methods. The process often involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to achieve consistent production .
化学反应分析
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sphingosine-1-phosphate receptor 1 agonist 5 may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Sphingosine-1-phosphate receptor 1 agonist 5 has a wide range of scientific research applications:
作用机制
Sphingosine-1-phosphate receptor 1 agonist 5 exerts its effects by binding to the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This binding activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways regulate various cellular functions, such as cell proliferation, migration, and survival .
相似化合物的比较
Similar Compounds
Fingolimod: A non-selective agonist for sphingosine-1-phosphate receptors 1, 3, 4, and 5.
Siponimod: A selective agonist for sphingosine-1-phosphate receptor 1 and 5.
Ozanimod: A selective agonist for sphingosine-1-phosphate receptor 1 and 5.
Ponesimod: A selective agonist for sphingosine-1-phosphate receptor 1, 3, and 5.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 5 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1. This selectivity allows for targeted modulation of specific signaling pathways, reducing the risk of off-target effects and improving therapeutic efficacy .
属性
分子式 |
C23H24ClN2NaO4 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
sodium;1-[[4-[5-(3-chloro-4-propan-2-yloxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenyl]methyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4.Na/c1-14(2)29-21-8-7-17(9-19(21)24)22-10-20(25-30-22)16-5-3-15(4-6-16)11-26-12-18(13-26)23(27)28;/h3-9,14,18,22H,10-13H2,1-2H3,(H,27,28);/q;+1/p-1 |
InChI 键 |
KIDJHEDYGGYGFI-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



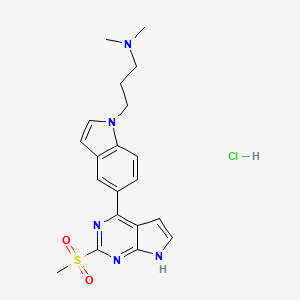
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
